1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene
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Overview
Description
Ethyl-duphos, (S,S)-, also known as (S,S)-1,2-bis(2,5-diethylphospholano)benzene, is a chiral ligand used in asymmetric synthesis. It belongs to the class of organophosphorus compounds and is known for its high enantioselectivity in catalytic reactions. The compound is particularly effective in asymmetric hydrogenation reactions, making it valuable in the production of single-enantiomer compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-duphos, (S,S)-, can be synthesized from the corresponding chiral diol through a series of steps. The process involves the conversion of the chiral diol to a cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The synthetic route ensures the formation of the desired chiral ligand with high purity.
Industrial Production Methods: In industrial settings, the production of ethyl-duphos, (S,S)-, involves scaling up the laboratory synthesis methods. The process is optimized to achieve high yields and purity, ensuring the ligand’s effectiveness in catalytic applications. The large-scale production also focuses on minimizing byproducts and waste, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl-duphos, (S,S)-, primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in metal complexes, which catalyze the reduction of various substrates, including enamides, ketones, and imines .
Common Reagents and Conditions: The common reagents used in reactions involving ethyl-duphos, (S,S)-, include rhodium and ruthenium metal complexes. The reactions are typically carried out under hydrogen gas at controlled temperatures and pressures. The ligand’s high enantioselectivity ensures the formation of chiral products with high enantiomeric excess .
Major Products Formed: The major products formed from reactions involving ethyl-duphos, (S,S)-, include chiral amines, amino acids, and other enantioenriched compounds. These products are valuable in various fields, including pharmaceuticals and fine chemicals .
Scientific Research Applications
Ethyl-duphos, (S,S)-, has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. In biology, the ligand is used in the study of enzyme mechanisms and the development of enzyme inhibitors. In medicine, ethyl-duphos, (S,S)-, is used in the synthesis of drugs with high enantiomeric purity, improving their efficacy and reducing side effects. In industry, the ligand is used in the production of fine chemicals and materials with specific chiral properties .
Mechanism of Action
The mechanism of action of ethyl-duphos, (S,S)-, involves its role as a chiral ligand in metal-catalyzed reactions. The ligand coordinates with metal centers, such as rhodium or ruthenium, forming highly active catalytic complexes. These complexes facilitate the asymmetric hydrogenation of substrates, leading to the formation of chiral products. The ligand’s unique structure allows for precise control over the reaction’s stereochemistry, ensuring high enantioselectivity .
Comparison with Similar Compounds
Ethyl-duphos, (S,S)-, is compared with other chiral ligands, such as DIOP, DIPAMP, and CHIRAPHOS. While these ligands are also used in asymmetric synthesis, ethyl-duphos, (S,S)-, is known for its superior enantioselectivity and efficiency in catalytic reactions. The ligand’s unique structure, with two 2,5-alkyl-substituted phospholane rings connected by a 1,2-phenyl bridge, provides distinct advantages in terms of reactivity and selectivity .
List of Similar Compounds:- DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
- DIPAMP (1,2-Bis(diphenylphosphino)ethane)
- CHIRAPHOS (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
- BPE (Bis(dimethylphospholano)ethane)
Properties
IUPAC Name |
1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCHDNSTMEUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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